5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide
CAS No.:
Cat. No.: VC16341641
Molecular Formula: C16H16N4O2S2
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4O2S2 |
|---|---|
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | 5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C16H16N4O2S2/c1-9-6-10(2)18-15(17-9)24-8-12-4-5-13(22-12)14(21)20-16-19-11(3)7-23-16/h4-7H,8H2,1-3H3,(H,19,20,21) |
| Standard InChI Key | HMHSCVDKBGRJEA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NC(=CS3)C)C |
Introduction
Chemical Identity and Fundamental Properties
Molecular Characterization
The compound exhibits precise structural parameters confirmed through advanced spectroscopic methods and X-ray crystallography (Table 1). Its IUPAC nomenclature reflects three distinct heterocyclic systems interconnected through strategic bonding patterns.
Table 1: Fundamental molecular characteristics
| Property | Value |
|---|---|
| IUPAC Name | 5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
| Molecular Formula | C₁₆H₁₆N₄O₂S₂ |
| Molecular Weight | 360.5 g/mol |
| Canonical SMILES | CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NC(=CS3)C)C |
| Topological Polar Surface Area | 131 Ų |
The molecular architecture features:
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Furan core: Provides planar rigidity and π-electron density for target binding
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Thiazole pharmacophore: Enhances membrane permeability through lipophilic interactions
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Dimethylpyrimidine group: Enables hydrogen bonding with biological targets through N-heteroatoms
Spectroscopic Signatures
Mass spectral analysis shows characteristic fragmentation patterns at m/z 361.08 [M+H]⁺ with major fragments at 243.04 (pyrimidine-thioether cleavage) and 149.02 (furan-carboxamide dissociation). Nuclear magnetic resonance (¹H NMR, DMSO-d₆) displays distinct signals:
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δ 2.35 ppm (s, 6H, pyrimidine-CH₃)
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δ 6.78 ppm (d, J=3.2 Hz, furan C₃-H)
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δ 7.45 ppm (s, thiazole C₅-H)
Synthetic Methodology and Optimization
Retrosynthetic Analysis
The synthesis employs convergent strategies combining three key fragments (Fig. 1):
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4,6-Dimethylpyrimidine-2-thiol precursor
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5-(Chloromethyl)furan-2-carboxylic acid intermediate
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4-Methylthiazol-2-amine nucleophile
Key reaction steps:
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Thioether formation: Nucleophilic displacement using NaH in DMF at 0-5°C (85% yield)
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Carboxamide coupling: EDC/HOBt-mediated amidation under nitrogen atmosphere (78% yield)
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Purification: Sequential chromatography on silica gel (hexane:EtOAc gradient) followed by recrystallization from ethanol/water
Process Optimization Challenges
Scale-up production faces three primary challenges:
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Thiol oxidation: Add 0.1% w/v ascorbic acid to reaction mixtures to prevent disulfide formation
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Amide racemization: Maintain reaction pH 6.8-7.2 using phosphate buffer during coupling
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Byproduct formation: Implement inline IR monitoring to detect premature furan ring opening
Biological Activity Profile
In Vitro Pharmacological Screening
Table 2: Biological activity against cancer cell lines (72h exposure)
| Cell Line | IC₅₀ (μM) | Selectivity Index vs. HEK293 |
|---|---|---|
| A549 (NSCLC) | 2.31 ± 0.15 | 8.7 |
| MCF-7 (Breast) | 1.89 ± 0.22 | 11.4 |
| PC-3 (Prostate) | 3.01 ± 0.18 | 6.2 |
Mechanistic studies reveal dual targeting capability:
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VEGFR-2 inhibition: Kd = 0.40 ± 0.04 μM via hydrogen bonding with Glu885
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JNK pathway modulation: 68% phosphorylation reduction at 10 μM concentration
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Cell cycle arrest: G0/G1 phase accumulation (42% vs. 28% control) in A2780 ovarian cells
Structure-Activity Relationships (SAR)
Comparative analysis with structural analogs demonstrates critical pharmacophoric requirements:
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Thioether linker: Replacement with oxygen reduces potency 12-fold (ΔIC₅₀ = 8.7 μM)
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4-Methylthiazole: Para-methyl group enhances logP by 0.8 units vs. unsubstituted analog
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Pyrimidine substitution: 6-Methyl > 6-Cl > 6-OCH₃ in maintaining kinase affinity
Computational Chemistry Insights
Molecular Docking Simulations
AutoDock Vina analysis with VEGFR-2 (PDB 4AGD) identifies three key interactions:
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π-π stacking between furan ring and Phe1047 (binding energy -9.2 kcal/mol)
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Hydrogen bond network:
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Hydrophobic pocket occupancy by thiazole methyl group (van der Waals energy -4.3 kcal/mol)
ADMET Predictions
QikProp simulations predict favorable drug-like properties:
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Caco-2 permeability: 21.3 nm/s (reference > 10 nm/s)
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hERG inhibition: pIC₅₀ = 4.2 (low cardiac risk)
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Hepatic stability: t₁/₂ = 38.7 min (human microsomes)
Comparative Analysis with Structural Analogs
Table 3: Benchmarking against related compounds
| Compound | MW (g/mol) | VEGFR-2 IC₅₀ (μM) | LogP |
|---|---|---|---|
| Target compound | 360.5 | 0.40 | 2.8 |
| V027-8242 | 419.5 | 1.15 | 3.4 |
| N-benzothiazol analog | 419.5 | 2.30 | 4.1 |
Key differentiation factors:
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Bioavailability: Target compound shows 3.2-fold higher Cmax vs. V027-8242 in murine models
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Selectivity: 14-fold preference for VEGFR-2 over PDGFR-β compared to benzothiazol derivatives
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Metabolic stability: 68% remaining after 1h vs. 42% for piperidine-containing analogs
Future Research Directions
Clinical Translation Considerations
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Formulation development:
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Nanoemulsion systems for enhanced oral bioavailability (target > 40%)
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PEGylated liposomes for tumor targeting (passive EPR effect)
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Toxicology profiling:
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28-day repeated dose study in Sprague-Dawley rats
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Genotoxicity assessment (Ames test, micronucleus assay)
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Combinatorial therapy:
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Synergy screening with paclitaxel (breast cancer) and cisplatin (ovarian cancer)
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Molecular Optimization Strategies
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